molecular formula C8H19Cl2N3O B13462195 2-(4-Aminoazepan-1-yl)acetamide dihydrochloride

2-(4-Aminoazepan-1-yl)acetamide dihydrochloride

Cat. No.: B13462195
M. Wt: 244.16 g/mol
InChI Key: LRHXKDFDVZHYDF-UHFFFAOYSA-N
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Description

2-(4-Aminoazepan-1-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C7H17Cl2N3O It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminoazepan-1-yl)acetamide dihydrochloride typically involves the reaction of azepane derivatives with acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminoazepan-1-yl)acetamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted azepane derivatives.

Scientific Research Applications

2-(4-Aminoazepan-1-yl)acetamide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminoazepan-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride
  • 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride

Uniqueness

2-(4-Aminoazepan-1-yl)acetamide dihydrochloride is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.16 g/mol

IUPAC Name

2-(4-aminoazepan-1-yl)acetamide;dihydrochloride

InChI

InChI=1S/C8H17N3O.2ClH/c9-7-2-1-4-11(5-3-7)6-8(10)12;;/h7H,1-6,9H2,(H2,10,12);2*1H

InChI Key

LRHXKDFDVZHYDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)CC(=O)N)N.Cl.Cl

Origin of Product

United States

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